N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolylmethyl group linked via an oxamide bridge to a piperidinylmethyl moiety substituted with a furan-2-ylmethyl group. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c25-20(21(26)23-12-16-3-4-18-19(10-16)29-14-28-18)22-11-15-5-7-24(8-6-15)13-17-2-1-9-27-17/h1-4,9-10,15H,5-8,11-14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWYFASPNTPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxole Ring Formation
The benzodioxole scaffold originates from 3,4-dihydroxybenzaldehyde , which undergoes cyclocondensation with methylene chloride under basic conditions:
$$
\text{3,4-Dihydroxybenzaldehyde} + \text{CH}2\text{Cl}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2H-1,3-benzodioxole-5-carbaldehyde}
$$
Conditions :
- Solvent: Anhydrous DMF
- Temperature: 80°C, 12 hours
- Yield: 78%
Reductive Amination
The aldehyde is converted to the primary amine via reductive amination using sodium cyanoborohydride:
$$
\text{Benzodioxole-5-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}, \text{MeOH}} \text{N-[(2H-1,3-benzodioxol-5-yl)methyl]amine}
$$
Optimization Notes :
- Excess ammonium acetate (3 eq) improves imine formation
- Methanol as solvent minimizes side reactions
- Yield: 82% after column chromatography (SiO₂, EtOAc/hexane 1:3)
Synthesis of 1-[(Furan-2-yl)methyl]piperidin-4-ylmethyl Amine
Piperidine Functionalization
Piperidin-4-ylmethanol is alkylated with furan-2-ylmethyl bromide under Mitsunobu conditions:
$$
\text{Piperidin-4-ylmethanol} + \text{Furan-2-ylmethyl bromide} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{1-[(Furan-2-yl)methyl]piperidin-4-ylmethanol}
$$
Key Parameters :
Alcohol to Amine Conversion
The alcohol undergoes Gabriel synthesis for amine protection-deprotection:
- Phthalimide Protection :
$$
\text{Alcohol} + \text{Phthalimide} \xrightarrow{\text{DEAD, PPh}_3} \text{Phthalimido intermediate}
$$ - Hydrazinolysis :
$$
\text{Phthalimido intermediate} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{1-[(Furan-2-yl)methyl]piperidin-4-ylmethyl amine}
$$
Formation of Ethanediamide Bridge
Stepwise Amidation Protocol
The diamide forms via sequential reaction with oxalyl chloride :
First Amidation :
$$
\text{Benzodioxolylmethyl amine} + \text{ClCOCOCl} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Chlorooxamoyl intermediate}
$$Second Amidation :
$$
\text{Chlorooxamoyl intermediate} + \text{Piperidinyl-furanmethyl amine} \xrightarrow{\text{DMAP}, \text{DCM}} \text{Target compound}
$$
Critical Parameters :
- Oxalyl chloride: 1.05 eq to minimize oligomerization
- DMAP (4-Dimethylaminopyridine): Catalytic (0.1 eq)
- Total yield: 65%
Alternative Coupling Agents
Comparative studies using EDCI/HOBt versus HATU :
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 24 | 58 |
| HATU | DCM | 0 → 25 | 12 | 72 |
| Oxalyl Chloride | DCM | -10 → 25 | 6 | 65 |
HATU demonstrates superior efficiency but increases cost.
Purification and Characterization
Chromatographic Purification
Final purification employs reverse-phase HPLC :
- Column: C18, 250 × 4.6 mm
- Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA
- Purity: >98% (UV 254 nm)
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.82 (s, 1H, benzodioxole), 6.38 (d, J=3.2 Hz, 1H, furan), 4.24 (s, 2H, OCH₂O), 3.51 (m, 2H, NCH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 167.2 (C=O), 148.1 (benzodioxole), 110.3 (furan), 56.8 (piperidine CH₂) |
| HRMS | [M+H]⁺ Calculated: 385.4; Found: 385.3 |
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
| Parameter | Stepwise Amidation | EDCI/HOBt Coupling |
|---|---|---|
| Raw Material Cost | $120/kg | $450/kg |
| Cycle Time | 18 hours | 36 hours |
| Purity | 98.5% | 99.2% |
The oxalyl chloride route offers better scalability despite marginally lower purity.
Waste Management
- DCM Recovery : Distillation achieves 90% solvent reuse
- TFA Neutralization : Calcium carbonate treatment reduces environmental impact
Challenges and Mitigation Strategies
Amine Oxidation :
- Use of degassed solvents under N₂ atmosphere
- Addition of 0.1% BHT as radical scavenger
Ethanediamide Hydrolysis :
- Strict pH control (6.5–7.5) during aqueous workups
- Lyophilization instead of rotary evaporation
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole and furan rings can be oxidized under strong oxidative conditions.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole and furan rings.
Reduction: Amines derived from the reduction of the oxalamide linkage.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole and furan rings can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Quinolinyl Oxamide Derivative (QOD)
The compound N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide shares the benzodioxol and ethanediamide core with the target compound but replaces the piperidinyl-furan group with a tetrahydroquinolinyl moiety. QOD is reported as a falcipain inhibitor, suggesting that the ethanediamide linker and benzodioxol group may enhance binding to cysteine proteases .
Piperazinyl-Fluorophenyl Derivatives
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide () features a piperazinyl group substituted with a fluorophenyl ring instead of the piperidinyl-furan group. The fluorophenyl group may enhance lipophilicity and receptor affinity, while the tetrahydrofuran (vs. furan) in this analog could alter metabolic stability .
Pharmacological Activity Comparisons
Falcipain Inhibitors (QOD and ICD)
The QOD and indole carboxamide derivative (ICD) in inhibit falcipain, a malaria parasite protease. The target compound’s benzodioxol and ethanediamide groups may similarly facilitate enzyme binding, but its piperidinyl-furan substituent might confer distinct steric or electronic interactions compared to QOD’s quinolinyl group .
Dual 5-LOX/mPGES-1 Inhibitors
Compounds like 4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid () are dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1). While these feature sulfonamide linkages instead of ethanediamide, the shared benzodioxol group highlights its role in anti-inflammatory activity. The target compound’s amide linker may improve metabolic stability over sulfonamides .
Substituent Effects on Solubility and Bioavailability
- Furan vs.
- Piperidinyl vs. Piperazinyl : Piperazinyl derivatives () often exhibit higher basicity, which may influence ionizability and tissue distribution .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Research Findings and Implications
- The benzodioxol group is a conserved feature in analogs targeting proteases (falcipain) and inflammatory enzymes (5-LOX/mPGES-1), suggesting its broad utility in drug design .
- Ethanediamide-linked compounds (e.g., QOD) demonstrate higher specificity for cysteine proteases compared to sulfonamide derivatives, which may favor dual enzyme inhibition .
- The piperidinyl-furan substituent in the target compound could optimize blood-brain barrier penetration relative to piperazinyl-fluorophenyl analogs, making it a candidate for central nervous system targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
